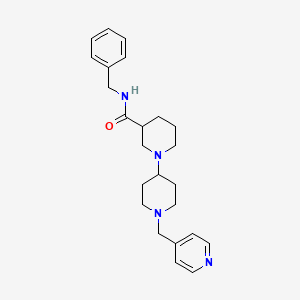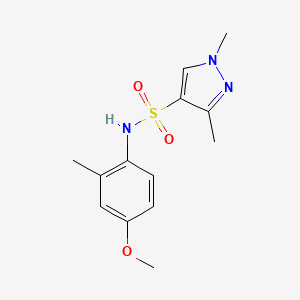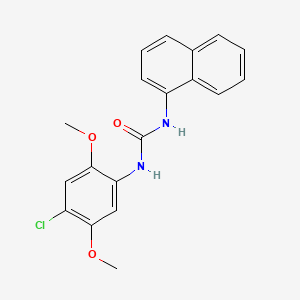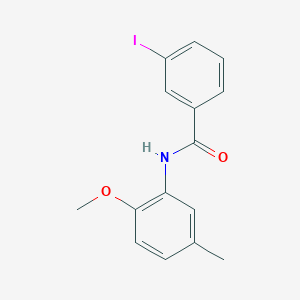![molecular formula C11H13N3O B6099382 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099382.png)
5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for these disorders in humans. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animals.
Wirkmechanismus
5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. The activation of mGluR5 has been implicated in various neurological and psychiatric disorders, and this compound is thought to exert its therapeutic effects by blocking the activation of this receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various brain functions, including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can lead to a decrease in excitatory signaling. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its selectivity for the mGluR5, which allows for specific targeting of this receptor. This compound has also been shown to have good bioavailability and can easily cross the blood-brain barrier, which is important for its therapeutic potential. However, one limitation of using this compound in lab experiments is its potential off-target effects, as it may interact with other receptors in the brain.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential use in treating pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a selective antagonist of the mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its synthesis method has been well-established, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on this compound, and further studies are needed to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-pyridin-2-ylethylamine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies.
Eigenschaften
IUPAC Name |
3-methyl-4-(2-pyridin-4-ylethyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(11(15)14-13-8)3-2-9-4-6-12-7-5-9/h4-7,10H,2-3H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFHCPJIXRLUCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-2,3-naphthalenediylbis[3-(2-furyl)acrylamide]](/img/structure/B6099327.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)

![N-(3,4-difluorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6099340.png)
![[1-[4-(benzyloxy)-3-methoxybenzyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6099342.png)
![3-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6099346.png)
![6-methyl-5-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6099358.png)


![3-[2-(2,6-difluorophenyl)ethyl]-1-(2,2-dimethylpropanoyl)piperidine](/img/structure/B6099381.png)